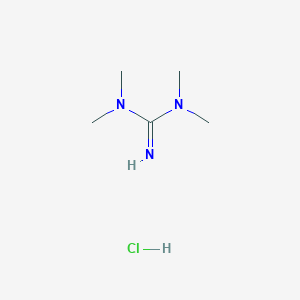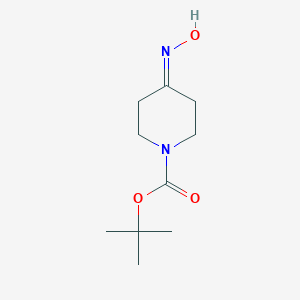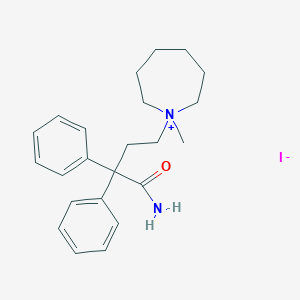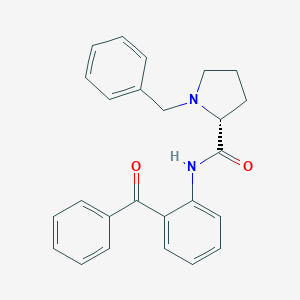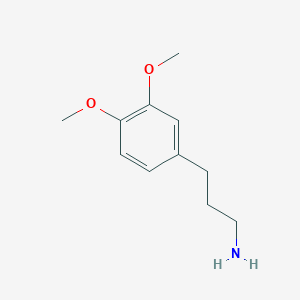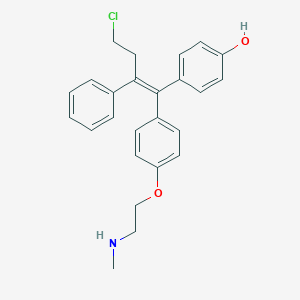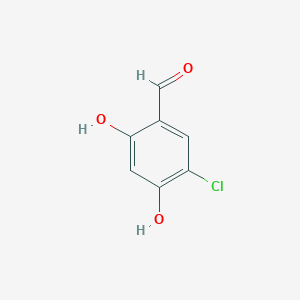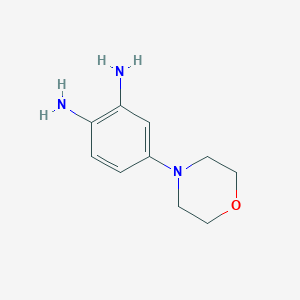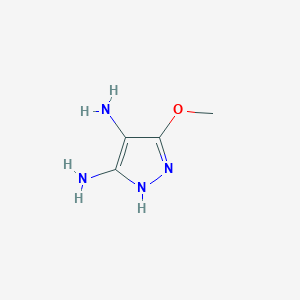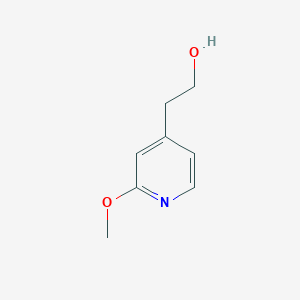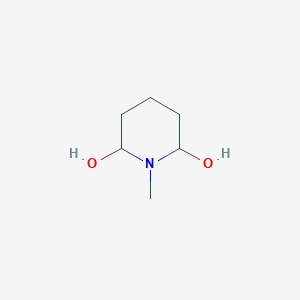
1-Methylpiperidine-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidine-2,6-diol, also known as N-Methyl-2,6-piperidinediol, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a cyclic amine that contains a hydroxyl group and a methyl group attached to the piperidine ring. This compound is commonly used as a building block in the synthesis of other chemical compounds.
Applications De Recherche Scientifique
1-Methylpiperidine-2,6-diol has been the subject of extensive scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of other chemical compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidine-2,6-diol is not well understood, but it is believed to interact with various biological systems in the body. Studies have shown that this compound may have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which could potentially lead to therapeutic applications.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methylpiperidine-2,6-diol may have various biochemical and physiological effects on the body. For example, it has been shown to have an inhibitory effect on acetylcholinesterase, which could potentially lead to therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methylpiperidine-2,6-diol in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 1-Methylpiperidine-2,6-diol. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, this compound could be further explored for its potential use as a chiral auxiliary in asymmetric synthesis. Furthermore, the antioxidant properties of this compound could be studied in more detail to determine its potential use in the treatment of various diseases. Overall, there is still much to be learned about the potential applications of 1-Methylpiperidine-2,6-diol, and future research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-Methylpiperidine-2,6-diol is typically achieved through the reaction of 2,6-piperidinedione with formaldehyde and methylamine. This reaction results in the formation of 1-Methylpiperidine-2,6-diol as a white crystalline solid. The yield of this reaction is typically high, and the process is relatively simple and cost-effective.
Propriétés
Numéro CAS |
199433-21-1 |
|---|---|
Nom du produit |
1-Methylpiperidine-2,6-diol |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
1-methylpiperidine-2,6-diol |
InChI |
InChI=1S/C6H13NO2/c1-7-5(8)3-2-4-6(7)9/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
CCAZEOVPUHFGGM-UHFFFAOYSA-N |
SMILES |
CN1C(CCCC1O)O |
SMILES canonique |
CN1C(CCCC1O)O |
Synonymes |
2,6-Piperidinediol,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



